7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Triazolopyrimidines, including derivatives similar to the specified compound, have been synthesized using various protocols, demonstrating the chemical versatility and potential for targeted modifications to enhance their properties. An example is the synthesis of triazolopyrimidines via reactions of hydrazonoyl halides, showcasing the structural diversity and adaptability of this class of compounds for further chemical exploration (Abdelhamid et al., 2004).
Biological Activity
The biological activity of triazolopyrimidine derivatives has been a subject of interest in various studies. Compounds within this class have been evaluated for their antimicrobial, antioxidant, and potential anticancer activities. For instance, triazolopyrimidines synthesized through the Biginelli protocol were evaluated for antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry applications (Gilava et al., 2020).
Supramolecular Chemistry
Triazolopyrimidines also find applications in the domain of supramolecular chemistry. Studies have demonstrated their role in forming hydrogen-bonded supramolecular assemblies, which are crucial for developing novel materials with specific functionalities. The structural intricacies of these assemblies underline the importance of triazolopyrimidines in materials science and engineering (Fonari et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, it disrupts the CDK2/cyclin A2 complex formation, which is essential for the cell to progress from the G1 to the S phase of the cell cycle . This disruption leads to cell cycle arrest and potentially induces apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHJLCAESVERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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